molecular formula C12H13NO3S B14910519 3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid

3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid

Cat. No.: B14910519
M. Wt: 251.30 g/mol
InChI Key: SCEVQBGFYQGANV-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid is a synthetic compound featuring a dihydrobenzo[b]thiophene core fused with a benzene and partially saturated thiophene ring. This compound’s amide and carboxylic acid functionalities suggest applications as a biochemical intermediate or pharmacophore, particularly in drug discovery targeting enzymes or receptors requiring hydrogen-bonding interactions .

Properties

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzothiophene-3-carbonylamino)propanoic acid

InChI

InChI=1S/C12H13NO3S/c14-11(15)5-6-13-12(16)9-7-17-10-4-2-1-3-8(9)10/h1-4,9H,5-7H2,(H,13,16)(H,14,15)

InChI Key

SCEVQBGFYQGANV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2S1)C(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Core Benzothiophene Synthesis Strategies

The 2,3-dihydrobenzo[b]thiophene scaffold serves as the foundational structure for this compound. Two primary routes dominate its synthesis:

Hydrogenation of Benzo[b]thiophene 1,1-Dioxides

Substituted benzo[b]thiophene 1,1-dioxides undergo catalytic hydrogenation using rhodium-based catalysts under mild conditions (20–50°C, 1–3 atm H₂). This method selectively reduces the sulfur-containing ring while preserving other functional groups. For example, 6-nitrobenzo[b]thiophene 1,1-dioxide (precursor 33 in Scheme 8 of) is hydrogenated to yield 6-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (34 ) with >90% conversion.

Reaction Conditions:
Parameter Value
Catalyst Rh/C (5 wt%)
Solvent Ethanol/THF (3:1)
Temperature 35°C
Pressure 2 atm H₂
Reaction Time 12–18 hours

Palladium-Catalyzed Cascade Cyclization

Palladium complexes enable one-pot assembly of dihydrobenzo[b]thiophenes from aryl halides and alkenylthiols. A representative protocol involves:

  • Coupling 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate using K₂CO₃ in DMF at 60°C for 2 hours.
  • Cyclization via intramolecular Heck reaction with Pd(OAc)₂/Xantphos.
    This method achieves 65–78% yields for ethyl 6-substituted benzo[b]thiophene-2-carboxylates (4a–4d ).

Carboxamido Group Installation

Forming the carboxamido (-CONH-) bridge between the dihydrobenzo[b]thiophene and propanoic acid requires precise coupling strategies:

Acid Chloride-Mediated Amidation

3-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl) chloride reacts with β-alanine derivatives under Schotten-Baumann conditions:

  • Generate acid chloride by treating 2,3-dihydrobenzo[b]thiophene-3-carboxylic acid with oxalyl chloride/DMF in CH₂Cl₂.
  • Add dropwise to a cooled (−5°C) solution of ethyl 3-aminopropanoate and pyridine.
  • Stir for 18 hours at 20°C, yielding the protected amide (72–85% after chromatography).
Optimization Insights:
  • DMF as Catalyst : 0.1–0.5 mol% accelerates chloride formation.
  • Solvent Effects : Dichloromethane outperforms THF in minimizing ester hydrolysis (<3% side product).

Direct Coupling via Activators

Modern peptide coupling agents like HATU enable one-step amidation without isolating acid chlorides:

  • Mix 2,3-dihydrobenzo[b]thiophene-3-carboxylic acid (1.1 eq), HATU (1.05 eq), and DIPEA (3 eq) in DMF.
  • After 10 minutes, add ethyl 3-aminopropanoate (1 eq).
  • Stir at 25°C for 6 hours, achieving 88–92% conversion to the amide.

Propanoic Acid Functionalization

The terminal carboxylic acid is typically introduced through ester hydrolysis:

Saponification of Ethyl Esters

Ethyl 3-(2,3-dihydrobenzo[b]thiophene-3-carboxamido)propanoate undergoes base-mediated hydrolysis:

  • Dissolve the ester (1 eq) in THF/EtOH/H₂O (4:3:1).
  • Add NaOH (2.5 eq) and stir at 60°C for 8 hours.
  • Acidify with HCl (pH 2–3) to precipitate the product (94–97% purity).
Comparative Hydrolysis Rates:
Ester Group Hydrolysis Time (h) Yield (%)
Ethyl 8 95
Methyl 5 97
tert-Butyl 24 82

Integrated Synthetic Pathways

Combining the above steps, two industrial-scale routes emerge:

Sequential Linear Synthesis

  • Prepare benzo[b]thiophene 1,1-dioxide via sulfonation of thiophenol derivatives.
  • Hydrogenate to 2,3-dihydrobenzo[b]thiophene.
  • Carboxylate position 3 using CO insertion under Pd catalysis.
  • Couple with β-alanine ethyl ester via HATU.
  • Hydrolyze the ester to the acid.

Total Yield : 41–48% over five steps.

Convergent Approach

  • Synthesize 2,3-dihydrobenzo[b]thiophene-3-carbonyl chloride independently.
  • Prepare 3-aminopropanoic acid tert-butyl ester via Boc protection.
  • Couple intermediates using DCC/DMAP.
  • Deprotect the tert-butyl group with TFA.

Total Yield : 53–57% over four steps.

Challenges and Mitigation Strategies

Sulfur Oxidation Control

Over-oxidation of the thiophene ring during hydrogenation or storage is minimized by:

  • Adding radical scavengers (e.g., BHT) to reaction mixtures.
  • Storing intermediates under N₂ at −20°C.

Racemization During Amidation

The chiral center at C3 of dihydrobenzo[b]thiophene requires low-temperature coupling (<10°C) and avoiding strong bases to suppress epimerization.

Purification Difficulties

Silica gel chromatography often fails to resolve the product from residual coupling agents. Alternatives include:

  • Crystallization : From EtOAc/hexanes (3:7) at −20°C.
  • Ion-Exchange Chromatography : Using Dowex 50WX4 resin in H⁺ form.

Emerging Methodologies

Flow Chemistry Applications

Microreactor systems enable continuous synthesis of the benzo[b]thiophene core with:

  • 3x higher space-time yield (18.7 g/L·h vs. 6.2 g/L·h batch).
  • 99.8% conversion in 22 seconds residence time.

Biocatalytic Approaches

Lipase B from Candida antarctica catalyzes the amidation step in water/THF biphasic systems:

  • 87% yield at 35°C.
  • No racemization detected by chiral HPLC.

Chemical Reactions Analysis

Amidation

The carboxamido group (-CONH-) can undergo amidation reactions to form novel amide derivatives. This typically involves coupling with amines using activating agents like EDCI (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts. For example, benzo[b]thiophene derivatives have been successfully amidated under these conditions, yielding products with high purity after chromatographic purification .

Hydrolysis

The compound’s carboxamido group is susceptible to hydrolysis under acidic or basic conditions , potentially yielding the corresponding amine and carboxylic acid. This reaction is critical for modifying functional groups to explore structure-activity relationships.

Esterification

The propanoic acid moiety (-COOH) can participate in esterification reactions with alcohols. While not directly detailed in the provided sources, this reaction type aligns with the compound’s functional group chemistry.

Coupling Reactions

The dihydrobenzo[b]thiophene core may enable Pd-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig), particularly if substituted with halogens or other leaving groups. For instance, benzo[b]thiophene derivatives have been modified via such reactions to introduce aryl or heterocyclic groups .

Reaction Conditions and Products

Reaction Type Reagents/Conditions Key Products
Amidation EDCI, DMAP, ethanol, room temperature Amide derivatives (e.g., substituted amides)
Hydrolysis Acidic/base, aqueous extractionAmines and carboxylic acids
Coupling Pd(dppf)Cl₂, DMF, 90°C Cross-coupled derivatives (e.g., aryl-substituted compounds)

Structural and Mechanistic Insights

The dihydrobenzo[b]thiophene core provides steric and electronic effects that influence reactivity. For example:

  • Hydrogenation : Rh-catalyzed asymmetric hydrogenation of related dihydrobenzo[b]thiophene derivatives achieves high enantioselectivity (>99% ee) under optimized conditions .

  • Functional Group Interactions : The carboxamido group’s -NH- may participate in hydrogen bonding, affecting reaction kinetics and selectivity .

Related Compounds and Comparative Analysis

Compound Structure Reactivity
3-(Thiophen-2-yl)propanoic acid Thiophene derivativeSimpler amidation/esterification
(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid Amino acid derivativeEnhanced nucleophilicity for substitution

Scientific Research Applications

3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Thieno[3,2-b]thiophene Derivatives

  • Example: Thieno[3,2-b]thiophene-2-carboxylic acid (Compound D, ) Core: Two fused thiophene rings (thieno[3,2-b]thiophene). Key Differences: The fully conjugated thiophene-thiophene system enhances aromaticity and electron deficiency compared to the partially saturated dihydrobenzo[b]thiophene in the target compound. This difference influences reactivity and electronic properties, making thieno[3,2-b]thiophenes more suitable for materials science (e.g., organic semiconductors) .

Benzo[1,4]dioxin Derivatives

  • Example: 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)propanoic acid () Core: Benzene fused with a 1,4-dioxane ring (oxygen atoms replacing sulfur). Key Differences: The electron-rich dioxane ring improves solubility in polar solvents compared to sulfur-containing analogs. Sulfonyl or carboxylic acid substituents (e.g., in and ) enhance acidity, whereas the target compound’s carboxamido group offers hydrogen-bonding versatility .

Functional Group Variations in Propanoic Acid Derivatives

N-Substituted β-Alanine Derivatives

  • Example: 3-(N-(4-Sulfamoylphenyl)amino)propanoic acid () Structure: Propanoic acid linked to a sulfamoylphenyl group via an amine. In contrast, the target compound’s benzothiophene-carboxamido moiety may improve lipophilicity and metabolic stability .

Natural Propanoic Acid Analogs

  • Example: Caffeic acid (3,4-Dihydroxybenzeneacrylic acid, ) Structure: Phenolic propanoic acid derivative with conjugated double bonds. Key Differences: Caffeic acid’s natural origin and phenolic groups confer antioxidant properties, whereas the synthetic target compound’s amide linkage and heterocyclic core may prioritize stability and target specificity in drug design .

Physicochemical and Pharmacological Properties

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Applications
Target Compound Dihydrobenzo[b]thiophene Carboxamido, propanoic acid ~263.3* Drug intermediates, enzymes
Thieno[3,2-b]thiophene-2-carboxylic acid Thieno[3,2-b]thiophene Carboxylic acid Not reported Organic electronics
3-((Benzo[dioxin]-6-yl)sulfonyl)propanoic acid Benzo[1,4]dioxin Sulfonyl, propanoic acid 272.27 Drug design
Caffeic acid Phenylacrylic acid Phenolic, carboxylic acid 180.16 Antioxidants, cosmetics

*Estimated based on structural analogy.

Table 2: Pharmacological Implications

Compound Type Bioactivity Insights Limitations
Target Compound Potential protease/modulator due to amide linkage; improved membrane permeability Synthetic complexity; unconfirmed data
Sulfamoylphenyl derivatives Antimicrobial via sulfonamide interactions Polar groups may reduce bioavailability
Benzo[dioxin] derivatives Enhanced solubility for CNS-targeting drugs Limited thermal stability

Biological Activity

3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C₁₁H₁₂N₁O₂S
  • CAS Number: 67651349
  • Molecular Weight: 224.28 g/mol

This structure is characterized by a benzo[b]thiophene core, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of benzo[b]thiophene exhibit significant anticancer activity. A study evaluated various synthesized derivatives, including those related to this compound, against several cancer cell lines:

CompoundCell Lines TestedIC₅₀ (µM)Mechanism of Action
5bA5495.0c-Met kinase inhibition
5cH4604.2c-Met kinase inhibition
7dHT-293.8Pim-1 kinase inhibition

These compounds showed selective inhibition of cancer cell proliferation without affecting normal cell lines, indicating their potential as therapeutic agents in oncology .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes:

  • Monoamine Oxidase (MAO) : Compounds similar to this compound have been shown to inhibit MAO-B selectively, which is crucial for the treatment of neurodegenerative diseases.
  • Acetylcholinesterase (AChE) : The compound exhibited competitive inhibition against AChE, which is significant for Alzheimer's disease treatment.

The following table summarizes the enzyme inhibition activities:

EnzymeInhibition TypeIC₅₀ (µM)
MAO-BCompetitive0.51
AChECompetitive0.69

These findings suggest that the compound may have potential applications in treating neurodegenerative disorders .

Antimicrobial Activity

The antimicrobial properties of benzo[b]thiophene derivatives have been well-documented. The compound demonstrated significant activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

These results indicate that the compound could be a candidate for developing new antimicrobial agents .

Case Study: Cytotoxicity Evaluation

In a study focused on cytotoxicity against cancer cell lines, several derivatives of benzo[b]thiophene were synthesized and tested. The results highlighted that compounds with structural similarities to this compound exhibited high cytotoxicity against lung (A549), colon (HT-29), and brain (U87MG) cancer cells while showing minimal toxicity towards normal fibroblast cells .

Case Study: Neuroprotective Effects

Another study investigated the neuroprotective effects of benzo[b]thiophene derivatives in models of oxidative stress. The results indicated that these compounds could reduce neuronal cell death induced by oxidative stressors, highlighting their potential in treating neurodegenerative diseases .

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